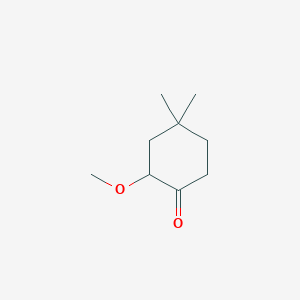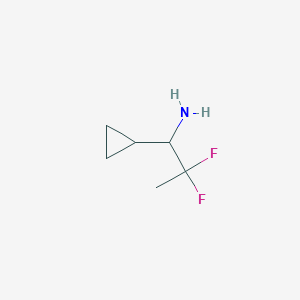
1-Cyclopropyl-2,2-difluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2,2-difluoropropan-1-amine is a chemical compound with the molecular formula C6H11F2N It features a cyclopropyl group attached to a difluoropropan-1-amine backbone
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2,2-difluoropropan-1-amine can be achieved through several routes. One common method involves the nucleophilic substitution of haloalkanes. For instance, the reaction of cyclopropyl bromide with difluoropropan-1-amine under basic conditions can yield the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Analyse Des Réactions Chimiques
1-Cyclopropyl-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclopropyl-2,2-difluoropropan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism by which 1-Cyclopropyl-2,2-difluoropropan-1-amine exerts its effects involves interactions with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of covalent bonds with target enzymes, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2,2-difluoropropan-1-amine can be compared to other cyclopropyl-containing compounds, such as:
Cyclopropylamine: Lacks the difluoro substitution, making it less reactive in certain chemical reactions.
2,2-Difluoropropan-1-amine: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
Cyclopropylmethanamine: Similar structure but with different substitution patterns, leading to varied reactivity and applications .
The uniqueness of this compound lies in its combination of cyclopropyl and difluoro groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H11F2N |
|---|---|
Poids moléculaire |
135.15 g/mol |
Nom IUPAC |
1-cyclopropyl-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C6H11F2N/c1-6(7,8)5(9)4-2-3-4/h4-5H,2-3,9H2,1H3 |
Clé InChI |
MDRQNNVZDNBSSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1CC1)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
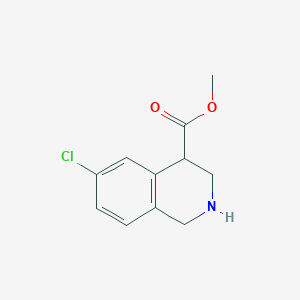
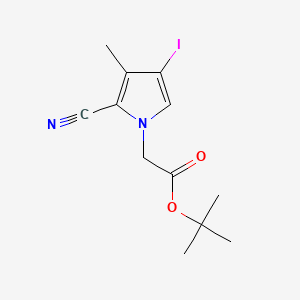
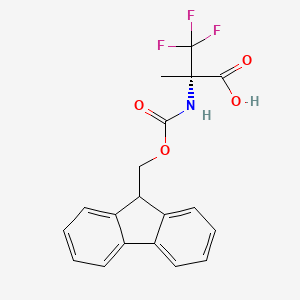
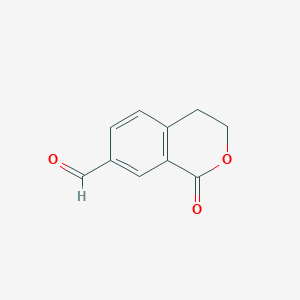
![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
amine](/img/structure/B13466949.png)
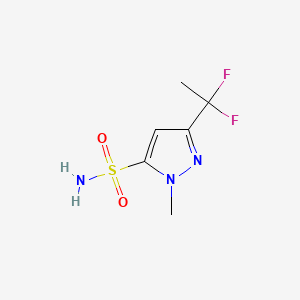
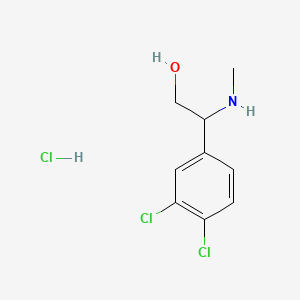
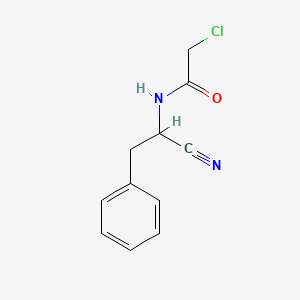
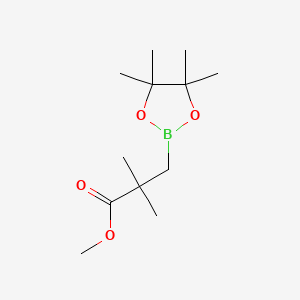
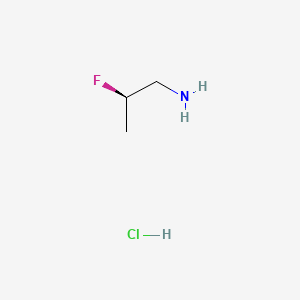
![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)
